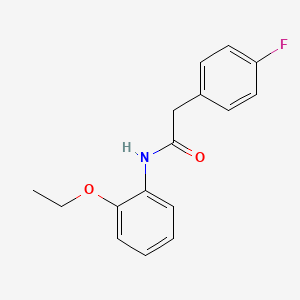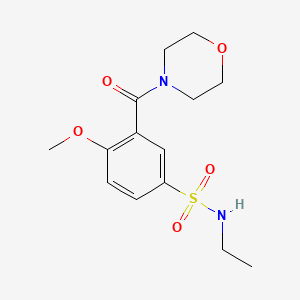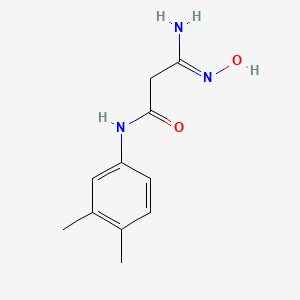
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide, also known as FENFURO, is a novel nutraceutical compound that has been extensively studied for its potential therapeutic properties. It is a synthetic derivative of curcumin, which is a natural bioactive compound found in turmeric. FENFURO has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways involved in inflammation, oxidative stress, and apoptosis. It also interacts with various cellular targets such as NF-κB, MMPs, and caspase-3.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It enhances the activity of antioxidant enzymes such as SOD and CAT, inhibits lipid peroxidation, and scavenges free radicals. It also inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, and inhibits the activation of NF-κB. This compound also inhibits the proliferation and induces apoptosis of various cancer cell lines, inhibits the migration and invasion of cancer cells, and inhibits the activation of caspase-3. This compound also possesses neuroprotective effects by inhibiting the production of ROS and enhancing the activity of antioxidant enzymes such as SOD and CAT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide has several advantages and limitations for lab experiments. The advantages include its potent biological activities, easy availability, and low cost. The limitations include its poor solubility in water, which limits its use in aqueous systems, and its limited stability in acidic and basic conditions, which limits its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research on N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide. These include the development of novel formulations with improved solubility and stability, the evaluation of its potential therapeutic properties in various disease conditions, the elucidation of its mechanism of action, and the identification of its cellular targets and signaling pathways. Further studies are also needed to evaluate the safety and toxicity of this compound in vivo.
Métodos De Síntesis
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide is synthesized by the reaction of 2-ethoxybenzoic acid with 4-fluoroaniline in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization from ethanol. The chemical structure of this compound is shown in Figure 1.
Aplicaciones Científicas De Investigación
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to possess anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. The scientific research application of this compound is discussed below.
Anti-inflammatory Effects:
This compound has been shown to possess potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in various cell lines. It also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key transcription factor involved in the regulation of inflammatory responses.
Antioxidant Effects:
This compound has been shown to possess potent antioxidant effects by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in various cell lines. It also inhibits lipid peroxidation, which is a key process involved in oxidative stress.
Anti-cancer Effects:
This compound has been shown to possess potent anti-cancer effects by inhibiting the proliferation and inducing apoptosis of various cancer cell lines. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of extracellular matrix.
Neuroprotective Effects:
This compound has been shown to possess potent neuroprotective effects by inhibiting the production of reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes such as SOD and CAT in various cell lines. It also inhibits the activation of caspase-3, which is a key enzyme involved in the induction of apoptosis.
Propiedades
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRAVWHYNHZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5858219.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)

![1-[2-(2-naphthyloxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5858263.png)


![methyl 4-[(5-chloro-2-methylphenyl)amino]-4-oxobutanoate](/img/structure/B5858278.png)

![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![N-ethyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858323.png)